Magellaninone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73885-47-9 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(1S,3S,8S,9R,12S)-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadec-14-ene-10,16-dione |
InChI |
InChI=1S/C17H23NO2/c1-10-5-12-7-14(19)16-13-3-4-18(2)9-11(13)8-17(12,16)15(20)6-10/h6,11-13,16H,3-5,7-9H2,1-2H3/t11-,12+,13+,16+,17-/m1/s1 |
InChI Key |
ACOOBFFCOFTQCQ-WCGFVAAJSA-N |
SMILES |
CC1=CC(=O)C23CC4CN(CCC4C2C(=O)CC3C1)C |
Isomeric SMILES |
CC1=CC(=O)[C@]23C[C@@H]4CN(CC[C@@H]4[C@H]2C(=O)C[C@@H]3C1)C |
Canonical SMILES |
CC1=CC(=O)C23CC4CN(CCC4C2C(=O)CC3C1)C |
Other CAS No. |
73885-47-9 |
Synonyms |
magellaninone |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources within the Lycopodium Family
Magellaninone was first isolated, along with related alkaloids such as magellanine (B1213760) and paniculatine, from plants belonging to the Lycopodium family mdpi.com. Specifically, the species Austrolycopodium magellanicum (formerly Lycopodium magellanicum) and Austrolycopodium paniculatum have been identified as sources of this alkaloid mdpi.com, , wikipedia.org. The initial isolation and characterization of this compound from these species were conducted by Castillo and coworkers in the 1970s mdpi.com, . Austrolycopodium magellanicum, commonly known as the Magellanic clubmoss, is a significant source, yielding a diverse array of natural products, including this compound , wikipedia.org.
Other Lycopodium alkaloids isolated from Austrolycopodium magellanicum include:
| Alkaloid Name | Associated Species |
| This compound | Austrolycopodium magellanicum |
| Magellanine | Austrolycopodium magellanicum |
| Panticuline | Austrolycopodium magellanicum |
| Acetyldihydrolycopodine | Austrolycopodium magellanicum |
| Acetylfawcettiine | Austrolycopodium magellanicum |
| Clavolonine (8β-hydroxylycopodine) | Austrolycopodium magellanicum |
| Deacetylfawcettiine | Austrolycopodium magellanicum |
| Fawcettiine | Austrolycopodium magellanicum |
| Lycopodine | Austrolycopodium magellanicum |
| Lycodine | Austrolycopodium magellanicum |
| Alpha-obscurine | Austrolycopodium magellanicum |
| Beta-obscurine | Austrolycopodium magellanicum |
Biogeographical Distribution of Producing Species Relevant to Chemical Sourcing
The geographical distribution of the plant species that produce this compound is relevant for understanding its sourcing potential. Austrolycopodium magellanicum exhibits a wide biogeographical range, extending across Latin America, from Costa Rica and the Dominican Republic southward to Tierra del Fuego , wikipedia.org. This species is also found on numerous islands in the Antarctic and subantarctic oceans, including Tristan da Cunha, Gough Island, Amsterdam Island, South Georgia, the Falkland Islands, Juan Fernández Islands, and the Kerguelen Islands , wikipedia.org. This extensive distribution indicates a remarkable adaptability to diverse climatic conditions .
Austrolycopodium paniculatum is native to Chile, with documented presence in regions such as Aysén and the Juan Fernández Islands gayanabotanica.cl. Its distribution also extends across South America, particularly in the Andes region, from Venezuela to Tierra del Fuego scielo.br. The genus Austrolycopodium as a whole shows a predominantly austral distribution, with its greatest diversity found in Southern South America scielo.br, researchgate.net.
Advanced Isolation and Purification Techniques for Lycopodium Alkaloids in Research Contexts
The isolation and purification of Lycopodium alkaloids, including this compound, from complex plant matrices require advanced analytical and separation techniques. Researchers commonly employ extraction methods such as Pressurized Liquid Extraction (PLE), which offers efficiency in obtaining alkaloid content from plant material nih.gov, mdpi.com, researchgate.net. Optimization of PLE parameters, including solvent choice and pressure/temperature conditions, is crucial for maximizing yield mdpi.com.
Following extraction, purification steps often involve chromatographic techniques. Solid-Phase Extraction (SPE) is utilized for pre-purification, removing ballast substances and concentrating the alkaloid fractions mdpi.com, researchgate.net. Further purification is typically achieved through various forms of column chromatography, including silica (B1680970) gel, reversed-phase C18, and Sephadex LH-20 chromatography researchgate.net. Analytical techniques like High-Performance Liquid Chromatography coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (HPLC/ESI-QTOF-MS) are instrumental for identifying and characterizing the isolated compounds nih.gov, mdpi.com. Thin-Layer Chromatography (TLC) bioautography is also employed to assess the bioactivity of fractions during the isolation process nih.gov, umlub.pl. These sophisticated methods enable researchers to isolate and identify specific alkaloids like this compound from the complex mixtures present in plant extracts.
Compound List:
This compound: A tetracyclic diquinane Lycopodium alkaloid isolated from Austrolycopodium magellanicum and Austrolycopodium paniculatum.
Austrolycopodium magellanicum: A species of clubmoss, also known as Magellanic clubmoss, serving as a natural source for this compound and other Lycopodium alkaloids.
Austrolycopodium paniculatum: Another species of clubmoss identified as a source of Lycopodium alkaloids, including this compound.
Proposed Biosynthetic Pathways
Hypothetical Precursors and Key Biogenetic Intermediates
The biosynthesis of Lycopodium alkaloids generally originates from amino acids, with lysine (B10760008) and ornithine being considered primary building blocks that undergo cyclization and subsequent modifications psu.edu. Structurally, Magellaninone shares a common tetracyclic diquinane framework with related alkaloids such as Magellanine (B1213760) and Paniculatine researchgate.netresearchgate.net. Specifically, Lycopaniculatine has been identified as a potential precursor to both Magellanine and this compound, suggesting a direct biosynthetic lineage and interconversion possibilities psu.edu. The formation of the characteristic diquinane core, a rigid bicyclo[3.3.0]octane framework, is a significant challenge and implies a pathway involving sequential cyclization and annulation reactions from simpler, more accessible biogenetic intermediates nih.govmdpi.com.
Postulated Enzymatic Transformations and Catalytic Mechanisms
While specific enzymes responsible for this compound biosynthesis have not been definitively identified, chemical syntheses provide valuable clues regarding the types of transformations likely employed by nature. Key reactions that mirror potential enzymatic steps include:
Prins-Pinacol Rearrangement: This cascade reaction has been instrumental in total syntheses, effectively establishing the tetracyclic core and multiple stereocenters in a single step nih.govnih.gov. In a biological context, this could be catalyzed by acid-like enzymes that promote carbocation rearrangements.
Intramolecular Diels-Alder (IMDA) Reactions: The formation of cyclic systems within the alkaloid's structure has been achieved through IMDA reactions in synthetic routes, suggesting that Diels-Alderase enzymes might play a role in constructing parts of the fused ring system researchgate.netresearchgate.netacs.org.
Oxa-di-π-methane (ODPM) Rearrangement: This rearrangement is utilized in synthetic strategies to assemble complex carbocyclic skeletons, indicating that enzyme-mediated sigmatropic rearrangements could be involved in the biosynthesis of this compound's framework nih.govresearchgate.netresearchgate.netacs.org.
Michael Additions and Aldol (B89426) Condensations: These fundamental carbon-carbon bond-forming reactions are commonly employed in the synthesis of complex natural products, including Lycopodium alkaloids, and are well-established enzymatic processes in nature researchgate.netresearchgate.netoup.com.
Oxidation and Reduction: The structural similarity between this compound and Magellanine suggests that interconversion between these compounds might occur via oxidation-reduction processes, likely mediated by specific dehydrogenase or reductase enzymes .
Generally, the biosynthesis of Lycopodium alkaloids is thought to involve a complex interplay of cyclization, alkylation, oxidation, and rearrangement steps, orchestrated by a suite of specialized enzymes psu.edu.
Stereochemical Implications within the Biosynthetic Cascade
This compound possesses a highly complex molecular architecture featuring multiple contiguous stereocenters, with its specific stereochemistry denoted as (4as,6ar,6bs,10as,11as)- ontosight.ai. The precise spatial arrangement of these stereocenters is critical for the compound's identity and potential biological activity. Biosynthetic pathways must therefore incorporate highly stereoselective enzymatic transformations to establish this intricate stereochemistry. For instance, synthetic routes that achieve high stereocontrol, such as those employing the Prins-pinacol rearrangement to set five stereocenters simultaneously, highlight the precision required nih.gov. Enzymes are inherently capable of directing nucleophilic attacks to specific faces of substrates and catalyzing stereospecific bond formations and rearrangements, which are essential for assembling molecules like this compound with defined stereochemistry mdpi.com.
Table 1: Potential Biosynthetic Precursors and Related Alkaloids
| Compound Name | Role/Relationship | Source/Class | Citation(s) |
| Lycopaniculatine | Potential precursor to Magellanine and this compound | Lycopodium alkaloid (fawcettimine group) | psu.edu |
| Magellanine | Structurally related, potential interconversion | Lycopodium alkaloid (diquinane core) | researchgate.netresearchgate.net |
| Paniculatine | Structurally related | Lycopodium alkaloid (diquinane core) | researchgate.netresearchgate.net |
Table 2: Key Transformations in this compound Synthesis (Indicative of Biosynthetic Mechanisms)
| Transformation Type | Role in Synthesis/Structure Formation | Potential Enzymatic Analogue | Citation(s) |
| Prins-Pinacol Rearrangement | Establishes tetracyclic core and multiple stereocenters | Acid-catalyzed carbocation rearrangement | nih.govnih.gov |
| Intramolecular Diels-Alder (IMDA) | Forms part of the fused ring system | Diels-Alderase enzyme | researchgate.netresearchgate.netacs.org |
| Oxa-di-π-methane (ODPM) Rearrangement | Assembles carbocyclic skeletons | Enzyme-mediated sigmatropic rearrangement | nih.govresearchgate.netresearchgate.netacs.org |
| Michael Addition / Aldol Condensation | C-C bond formation, ring construction | Enolase, aldolase (B8822740) enzymes | researchgate.netresearchgate.netoup.com |
| Oxidation/Reduction | Potential interconversion with related alkaloids (e.g., Magellanine) | Dehydrogenases, reductases |
Advanced Synthetic Methodologies and Strategies
Key Synthetic Transformations and Cascade Reactions in Magellaninone Synthesis
Palladium-Catalyzed Reactions and Olefin Insertion Methodologies
Palladium catalysis has played a pivotal role in the total synthesis of this compound, particularly in the formation of carbon-carbon bonds and the construction of its complex ring system. Palladium-catalyzed intramolecular olefin insertion has been identified as a critical step in several synthetic routes, facilitating the assembly of the tetracyclic framework researchgate.netnih.govacs.org. For instance, in a highly convergent synthesis originating from (+)-pulegone, a palladium-catalyzed olefin insertion was employed to construct the tetracyclic core, contributing to a concise 12–14 step synthesis researchgate.netnih.govacs.org. Another approach utilized a Pd-catalyzed intramolecular olefin insertion to construct the inner five-membered ring of the molecule mdpi.com. Palladium-catalyzed cross-coupling reactions are generally powerful tools in total synthesis, enabling the formation of complex molecular architectures nih.gov.
Hosomi-Sakurai Allylation Applications in Complex Structure Formation
The Hosomi-Sakurai allylation has been instrumental in introducing specific structural motifs and controlling stereochemistry during this compound synthesis. In one notable approach starting from (+)-pulegone, Hosomi-Sakurai allylation was employed to regioselectively and diastereoselectively install an allyl group, achieving a high diastereomeric ratio (dr > 20:1) researchgate.net. This reaction is crucial for building the complex carbon skeleton and setting key stereocenters within the molecule.
Diels-Alder and Mannich Reactions in Framework Construction
Cycloaddition reactions, such as the Diels-Alder reaction, have been investigated and utilized in strategies targeting this compound and related Lycopodium alkaloids. Studies have explored Diels-Alder reactions, including cascade variants like the Diels-Alder-ODPM rearrangement, to stereoselectively construct key structural elements, such as four contiguous stereocenters mdpi.comnih.gov. In some instances, Diels-Alder sequences have been considered or employed to achieve specific regioselectivity in constructing parts of the fused ring system acs.org. While Mannich reactions are broadly applied in alkaloid synthesis, their specific role in the direct framework construction of this compound is less detailed in the provided literature snippets, though they are mentioned in broader surveys of Lycopodium alkaloid synthesis strategies escholarship.org.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful strategy for streamlining synthetic routes to complex molecules like this compound. Approaches employing C-H functionalization, particularly palladium-mediated direct pyridine (B92270) functionalization, have been developed to forge the tetracyclic core of this compound-type alkaloids escholarship.orgacs.org. These methods offer atom-economical pathways by directly activating and functionalizing C-H bonds, thus avoiding pre-functionalization steps escholarship.orgugr.es.
Tandem Metathesis and Other Annulation Sequences
The construction of this compound's tetracyclic framework frequently relies on annulation strategies and tandem reaction sequences. Intramolecular Pauson-Khand (PK) reactions, cobalt-mediated [2+2+1] cycloadditions, have been central to many syntheses, enabling the stereoselective formation of bicyclic intermediates that are precursors to the final tetracyclic structure acs.orgresearchgate.netnih.govpharm.or.jp. Typically, two sequential intramolecular Pauson-Khand reactions are employed: the first constructs the bicyclo[4.3.0] system (A and B rings), and the second forms the bicyclo[3.3.0] skeleton (C and D rings) acs.orgnih.gov. Other annulation strategies, such as tandem acylation-alkylation followed by olefin insertion, and tandem metathesis sequences, have also been utilized to efficiently build the complex carbon skeleton researchgate.netdntb.gov.ua. Paquette's synthesis notably employed a "three-fold annulation" strategy using 2-cyclopentenone acs.org.
Enantioselective Synthesis Development and Control
Achieving the correct stereochemistry in this compound is paramount, and significant effort has been directed towards enantioselective synthesis.
Utilization of Chiral Pool Approaches (e.g., (+)-pulegone, diethyl l-tartrate)
The use of readily available chiral starting materials, known as chiral pool approaches, has been highly effective in controlling the stereochemistry of this compound. (+)-Pulegone, a naturally occurring monoterpene ketone, has served as a key chiral building block in several concise and convergent syntheses, leveraging its inherent chirality to establish the stereochemical integrity of the target molecule researchgate.netnih.govacs.org. Similarly, diethyl l-tartrate has been employed as a chiral precursor, allowing for the stereoselective construction of a common intermediate that leads to this compound and related alkaloids acs.orgnih.govpharm.or.jp. These chiral pool strategies significantly simplify the synthetic challenge by introducing stereocenters early in the synthesis.
Data Tables
Table 1: Key Synthetic Methodologies in this compound Synthesis
| Methodology | Role in this compound Synthesis | Key References |
| Pauson-Khand Reaction (Intramolecular) | Construction of bicyclo[4.3.0] and bicyclo[3.3.0] skeletons, forming the tetracyclic framework. | acs.orgresearchgate.netnih.govpharm.or.jp |
| Palladium-Catalyzed Olefin Insertion | Formation of the tetracyclic framework, construction of inner five-membered rings. | researchgate.netnih.govacs.orgmdpi.com |
| Hosomi-Sakurai Allylation | Introduction of allyl groups and control of stereochemistry (e.g., dr > 20:1). | researchgate.net |
| Diels-Alder Reaction (and variants) | Building structural elements, stereoselective construction of stereocenters, framework assembly. | mdpi.comnih.govacs.orgescholarship.org |
| C-H Functionalization (e.g., Pyridine) | Direct forging of the tetracyclic core, streamlining synthetic pathways. | escholarship.orgacs.org |
| Tandem Acylation-Alkylation | Construction of the diquinane core. | researchgate.net |
| Tandem Metathesis | Assembly of fused carbocyclic frameworks. | researchgate.netdntb.gov.ua |
| Prins-Pinacol Rearrangement | Forging the carbocyclic core and setting a central quaternary carbon center. | mdpi.comthieme-connect.com |
Table 2: Chiral Pool Starting Materials for this compound Synthesis
| Chiral Starting Material | Significance in Synthesis | Key References |
| (+)-Pulegone | Serves as a chiral building block, leveraging its inherent chirality to establish stereocenters in a concise synthesis. | researchgate.netnih.govacs.orgresearchgate.net |
| Diethyl l-tartrate | Used to construct common intermediates stereoselectively, leading to this compound and related alkaloids. | acs.orgnih.govpharm.or.jp |
Compound List
this compound
Paniculatine
(+)-Pulegone
Diethyl l-tartrate
Claulamine E
Claulamine A
Clansine A
Vallapin
Presilphiperfolanols
Terrecyclic acid A
Terrecyclol
Quadrone
Aberrárone
Palhinine A
Cermizine B
Serratezomine E
Luciduline
Phlegmarine
Asymmetric Catalysis in this compound and Analog Synthesis
The construction of this compound's stereochemically rich tetracyclic framework has been a prime target for the application of asymmetric catalysis and chiral methodologies. Several key strategies have emerged to control stereochemistry during synthesis:
Prins-Pinacol Rearrangement: One of the earliest and most influential approaches to this compound and its analogues was reported by Overman and coworkers in 1993. This seminal work featured an enantioselective total synthesis that utilized a Prins-pinacol rearrangement cascade. This powerful transformation allowed for the establishment of five contiguous stereocenters in a single step, effectively constructing the tetracyclic core by cyclizing a bicyclic ketone precursor mdpi.comacs.org. The strategy leveraged the conformational bias of a cis-fused bicyclic intermediate to achieve high stereocontrol .
Chiral Pool Synthesis via (+)-Pulegone: A more recent and highly efficient strategy, developed by Lin and colleagues in 2015, employs (+)-pulegone as a readily available chiral starting material. This approach, considered the shortest to date at 12-14 steps, utilizes tandem acylation-alkylation and palladium-catalyzed olefin insertion reactions to construct the tetracyclic framework datapdf.comnih.govacs.org. The inherent chirality of (+)-pulegone guides the stereochemical outcome of the synthesis, making it an exemplary application of chiral pool strategy in complex molecule synthesis.
Copper-Catalyzed Asymmetric Diels-Alder Reactions: Research has also explored the use of copper-bis(oxazolines) (Cu-BOX) complexes in asymmetric Lewis acid catalysis. These catalysts have been employed in enantioselective Diels-Alder reactions to generate key chiral intermediates, such as functionalized hydrindenones, which serve as precursors for this compound-type alkaloids nih.govdntb.gov.uaescholarship.org. This methodology aims to control stereochemistry early in the synthesis through cycloaddition reactions.
Pauson-Khand Reactions in Stereoselective Synthesis: While not exclusively an asymmetric catalytic method, the Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition, has been instrumental in building the core bicyclic systems of this compound. In stereoselective total syntheses, such as those reported by Mukai and coworkers, two intramolecular Pauson-Khand reactions were employed sequentially. The first constructed the bicyclo[4.3.0] framework (A and B rings) with high stereocontrol, and the second formed the bicyclo[3.3.0] skeleton (C and D rings) acs.orgresearchgate.netnih.gov.
Retrosynthetic Analysis Paradigms Employed in Diverse Approaches
The complex architecture of this compound has necessitated the development of diverse retrosynthetic strategies, each offering unique pathways to assemble its tetracyclic core. These paradigms highlight different approaches to bond disconnections and the strategic placement of key transformations:
Prins-Pinacol Rearrangement Paradigm: Overman's retrosynthetic analysis deconstructed this compound into a bicyclic ketone precursor, with the pivotal disconnection envisioning a Prins-pinacol rearrangement to forge the tetracyclic skeleton. This strategy was designed to prioritize the simultaneous establishment of multiple stereocenters, particularly five contiguous ones, in a single, highly efficient step mdpi.com.
Three-Fold Annulation Paradigm: Paquette's approach involved a retrosynthetic disconnection that identified a tricyclic enone as a key intermediate. This intermediate was envisioned to be accessible through a sequence involving dual Michael additions of an α,β-unsaturated keto-ester to a diquinane scaffold, embodying a "three-fold annulation" strategy for constructing the fused rings mdpi.com.
Chiral Pool and Convergent Strategies: The retrosynthetic analysis for the (+)-pulegone-based synthesis by Lin and colleagues traced the tetracyclic structure back to this chiral starting material. The strategy involved key disconnections leading to a keto-enol triflate, which undergoes palladium-catalyzed intramolecular olefin insertion to form the core framework, showcasing a convergent approach that leverages readily available chiral building blocks datapdf.comnih.gov.
ABD → ABCD Tetracyclic Approach: Yang and coworkers developed a logic-guided retrosynthetic strategy that aimed to build the tetracyclic system sequentially, moving from an ABD tricycle to the final ABCD tetracycle. This paradigm often involves key steps like aldol (B89426) cyclizations and other ring-forming reactions to assemble the complex skeleton researchgate.netnih.govacs.org.
Late-Stage Pyridine Functionalization Paradigm: Some retrosynthetic analyses have focused on assembling a pre-formed tetracyclic core, often incorporating a pyridine ring or its precursor. Disconnections then target late-stage functionalization of this core, such as through palladium-catalyzed C-H activation, to introduce the amine moiety or complete the piperidine (B6355638) ring system escholarship.orgnih.gov.
Synthesis of Analogs and Structural Derivatives for Research Purposes
The synthesis of this compound analogues and structural derivatives is crucial for exploring structure-activity relationships (SAR) and for understanding the broader biological potential of this class of Lycopodium alkaloids. These derivatives can help elucidate the specific structural features responsible for observed bioactivities, such as anti-inflammatory or acetylcholinesterase-inhibitory properties mdpi.comontosight.ai.
Modification of Existing Synthetic Routes: Researchers have adapted and extended existing total synthesis routes to access analogues. For instance, Yang and colleagues successfully synthesized two analogues of (+)-paniculatine: (-)-13-epi-paniculatine and (+)-3-hydroxyl-13-dehydro-paniculatine, as part of their collective synthesis of this compound and related compounds researchgate.netnih.govacs.org. This indicates that the convergent strategies employed can be readily modified to introduce specific functional groups or alter stereochemistry at key positions.
Exploration of Structure-Activity Relationships: The development of efficient synthetic routes to this compound and its derivatives facilitates the systematic study of how structural modifications impact biological activity. By synthesizing compounds with variations in oxygenation patterns, stereochemistry, or ring structure, researchers can gain insights into the pharmacophore responsible for the alkaloids' therapeutic potential, potentially leading to the design of novel pharmaceuticals ontosight.ai.
Table 1: Key Synthetic Methodologies for this compound and Related Alkaloids
| Methodology/Strategy | Key Transformations | Chiral Source/Approach | Typical Step Count | Overall Yield (approx.) | Key Contribution/Focus | Citations |
| Prins-Pinacol Rearrangement | Acid-catalyzed cascade cyclization and rearrangement | Enantioselective synthesis | 25-26 | ~1.4% | Establishes five stereocenters in one step, forming the tetracyclic core. | mdpi.comacs.orgresearchgate.net |
| Pauson-Khand Reactions | Cobalt-mediated [2+2+1] cycloadditions | Often from chiral pool (e.g., diethyl L-tartrate) | 43-45 (Mukai) | Not specified | Construction of bicyclo[4.3.0] and bicyclo[3.3.0] frameworks for A/B and C/D rings. | mdpi.comacs.orgresearchgate.netnih.gov |
| Three-Fold Annulation | Dual Michael additions, annulation strategies | Not specified | ~20 (racemic) | Not specified | Construction of the tetracyclic core via stepwise ring formations. | mdpi.comresearchgate.netcapes.gov.brsemanticscholar.orgacs.org |
| (+)-Pulegone-Based Synthesis | Tandem acylation-alkylation, Pd-catalyzed olefin insertion | (+)-Pulegone (chiral pool) | 12-14 | ~8.2% (for paniculatine) | Shortest route to date, convergent strategy, efficient construction of tetracyclic framework. | datapdf.comnih.govacs.org |
| Asymmetric Diels-Alder | Cu-catalyzed [4+2] cycloaddition with protic additives | Chiral bis(oxazolines) (Cu-BOX) | Not specified | Not specified | Formation of chiral intermediates (e.g., hydrindenone) for subsequent alkaloid synthesis. | nih.govdntb.gov.uaescholarship.org |
| Pyridine C-H Functionalization | Palladium-catalyzed C-C bond formation | Not specified | Not specified | Not specified | Late-stage functionalization for assembling the tetracyclic core, often to introduce the amine precursor. | escholarship.orgnih.gov |
Table 2: Retrosynthetic Analysis Paradigms
| Paradigm | Core Strategy | Key Disconnection/Transformation | Focus | Citations |
| Prins-Pinacol Cascade | Retrosynthesis to a bicyclic ketone precursor. | Prins-pinacol rearrangement to form the tetracyclic core. | Prioritizing stereochemical control at multiple contiguous centers in one step. | mdpi.com |
| Three-Fold Annulation | Disconnection to a tricyclic enone intermediate. | Dual Michael additions to a diquinane scaffold. | Stepwise construction of the fused ring system. | mdpi.com |
| Chiral Pool Approach | Retrosynthesis from a readily available chiral starting material. | Tandem reactions (acylation-alkylation) and Pd-catalyzed cyclizations. | Streamlining synthesis by leveraging inherent chirality. | datapdf.comnih.gov |
| ABD → ABCD Approach | Logic-guided disconnection to build the tetracyclic system sequentially. | Aldol cyclization and other ring-forming reactions. | Achieving the full tetracyclic structure from simpler precursors. | researchgate.netnih.govacs.org |
| Late-Stage Functionalization | Retrosynthesis to a pre-formed tetracyclic core. | Pyridine C-H functionalization. | Introducing complex functionalities or amine precursors late in the synthesis. | escholarship.orgnih.gov |
Biological Activity Profiles and Structure Activity Relationships Preclinical Investigations
General Evaluation of Biological Modulatory Effects
Although significant biological investigations specifically targeting Magellaninone are not extensively documented, its membership in the Lycopodium alkaloid family suggests a range of potential modulatory effects. nih.gov Many compounds within this class exhibit potent anti-inflammatory and acetylcholinesterase (AChE)-inhibitory properties. nih.govresearchgate.net
Key potential activities include:
Anti-inflammatory Effects: Certain Lycopodium alkaloids, such as huperzine A and annotine, are known to mitigate inflammatory responses by reducing the expression of cytokines. nih.gov This suggests that this compound could possess similar anti-inflammatory capabilities.
Acetylcholinesterase (AChE) Inhibition: A hallmark of many Lycopodium alkaloids is their potent inhibitory activity against acetylcholinesterase, the enzyme responsible for degrading the neurotransmitter acetylcholine. nih.govnih.gov This action increases acetylcholine levels in the synaptic cleft, a mechanism explored for treating neurodegenerative conditions like Alzheimer's disease. nih.gov Given the structural similarities, it is hypothesized that this compound may also act as an AChE inhibitor. nih.gov
Inhibition of Foam Cell Formation: Studies have indicated that Lycopodium alkaloids can inherently inhibit the formation of foam cells, which are macrophages laden with lipids and are a key feature in the development of atherosclerotic lesions. nih.gov This suggests a potential role for this compound in cardiovascular protection.
| Biological Effect | Observed in Related Alkaloids | Potential Implication for this compound |
|---|---|---|
| Anti-inflammatory | Yes (e.g., Huperzine A, Annotine) nih.gov | May reduce inflammation by modulating cytokine expression. nih.gov |
| Acetylcholinesterase Inhibition | Yes (e.g., Huperzine A) nih.gov | Could potentially increase acetylcholine levels, relevant for neurodegenerative diseases. nih.gov |
| Inhibition of Foam Cell Formation | Yes (General for Lycopodium alkaloids) nih.gov | May offer atheroprotective effects by preventing a key step in plaque formation. nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level
Direct mechanistic studies on this compound are scarce. However, by examining structurally related Lycopodium alkaloids, potential molecular and cellular mechanisms can be inferred.
For instance, the anti-inflammatory effects of compounds like huperzine A have been attributed to the inhibition of cytoplasmic IκBα degradation, which in turn prevents the translocation of the nuclear factor-κB (NF-κB) to the nucleus. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Another related alkaloid, annotine, has been shown to decrease the expression of pro-inflammatory cytokines IL-2 and IL-6 in dendritic cells while promoting the secretion of the anti-inflammatory cytokine IL-10. nih.gov These mechanisms, centered on the modulation of key inflammatory signaling pathways, represent plausible ways this compound could exert anti-inflammatory effects.
In the context of acetylcholinesterase inhibition, these alkaloids typically act as reversible, competitive, or noncompetitive inhibitors that bind to the active site of the AChE enzyme. nih.gov This prevents acetylcholine from being hydrolyzed, thereby enhancing cholinergic neurotransmission. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies on this compound and its Analogs
While specific SAR studies for this compound are not widely published, analysis of its structure and comparison with its analogs and other Lycopodium alkaloids provide insights into the chemical features essential for biological activity. nih.govrsc.org
Identification of Key Pharmacophores and Structural Motifs
This compound is characterized by a unique 6-5-5-6-fused tetracyclic diquinane core skeleton, which is a common feature among related alkaloids like magellanine (B1213760) and paniculatine. nih.govnih.gov This rigid, complex framework is considered the primary pharmacophore responsible for orienting the molecule's functional groups for interaction with biological targets.
Key structural motifs include:
The Tetracyclic Core: This rigid scaffold is fundamental to the biological activity of the fawcettimine (B102650) class. jpionline.orgresearchgate.net
The N-methyl piperidine (B6355638) ring: The nitrogen-containing ring is crucial, as the basic nitrogen atom can engage in important ionic or hydrogen-bonding interactions with target enzymes, such as the anionic subsite of acetylcholinesterase. frontiersin.org
Oxygenated Functional Groups: The oxidation state at various carbon atoms, such as the ketone at C5 in this compound, significantly influences the electronic properties and binding capabilities of the molecule. nih.gov
| Structural Feature | Description | Potential Role in Bioactivity |
|---|---|---|
| Tetracyclic Diquinane Core | A rigid 6-5-5-6 fused ring system. nih.gov | Acts as the primary scaffold, positioning other functional groups correctly for target interaction. |
| N-methyl Piperidine Ring | A six-membered nitrogen-containing heterocycle. nih.gov | The nitrogen atom is likely critical for binding to targets like acetylcholinesterase. frontiersin.org |
| Ketone at C5 | A carbonyl functional group. nih.gov | Influences the molecule's polarity and hydrogen bonding capacity, differentiating it from related alkaloids like magellanine. nih.gov |
Impact of Stereochemistry on Biological Modulatory Effects
Stereochemistry plays a pivotal role in the biological activity of Lycopodium alkaloids. researchgate.netnih.gov The specific three-dimensional arrangement of atoms and functional groups is critical for precise interaction with biological targets, which are themselves chiral. nih.gov The synthesis of this compound and its relatives often focuses on achieving specific stereoisomers, such as (+)-Magellaninone, highlighting the importance of stereochemical control. nih.govnih.gov
Research on related compounds has shown that different stereoisomers can have vastly different potencies. nih.gov For example, the construction of the tetracyclic core of this compound via synthetic routes like the Prins-pinacol rearrangement establishes multiple stereocenters with a high degree of stereocontrol, which is essential for obtaining the biologically active enantiomer. nih.gov The pronounced impact of stereochemistry at positions like C10 has been shown to affect reactivity and the successful construction of the polycyclic scaffold in other Lycopodium alkaloids, which strongly implies a similar influence on biological function. researchgate.net
Computational Approaches in SAR Elucidation
While specific computational studies focused solely on this compound are not prominent in the literature, computational methods are a cornerstone of modern drug discovery and are widely applied to understand the SAR of complex natural products. oncodesign-services.com
Techniques that could be applied to elucidate the SAR of this compound include:
Molecular Docking: This method could be used to predict how this compound and its analogs bind to the active site of target proteins, such as acetylcholinesterase. Such studies can reveal key interactions (e.g., hydrogen bonds, π-π stacking) and help rationalize the activity of different derivatives. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. oncodesign-services.com For this compound analogs, QSAR could identify which physicochemical properties (e.g., lipophilicity, electronic properties) are most important for their modulatory effects.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. A pharmacophore model for this compound could guide the design of new, more potent analogs.
These computational tools are invaluable for prioritizing which analogs to synthesize and test, thereby accelerating the process of lead optimization in drug discovery. oncodesign-services.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Magellaninone, both ¹H and ¹³C NMR spectroscopy would be indispensable.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling patterns (splitting) reveal the number of neighboring protons, which is crucial for establishing the connectivity of different fragments of the molecule.
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal is indicative of the carbon's hybridization and the nature of the atoms attached to it. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete structure of a complex molecule like this compound. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton and carbon atoms, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | Data not available |
| C-2 | Data not available |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.
In a mass spectrometer, the this compound molecule would be ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) would be measured. By analyzing the isotopic pattern of the molecular ion peak, the elemental composition can be confirmed.
Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the different structural motifs within this compound. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of its atoms.
Specific mass spectrometry data, including the exact mass and fragmentation pattern for this compound, are not widely published. A hypothetical table is provided to show how this data would be presented.
Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (experimental) | m/z (calculated) | Formula |
|---|---|---|---|
| [M+H]⁺ | Data not available | Data not available | Data not available |
| Fragment 1 | Data not available | Data not available | Data not available |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, leading to distinct peaks in the IR spectrum. For this compound, IR spectroscopy would be used to identify the presence of key functional groups such as carbonyl (C=O) groups from ketones or amides, C-N bonds, and various types of C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores (light-absorbing groups) present in the molecule. For this compound, UV-Vis spectroscopy would reveal information about any conjugated systems within its structure.
Detailed experimental IR and UV-Vis data for this compound are not readily found in the literature. The following tables illustrate the expected format for such data.
Hypothetical IR Absorption Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | Data not available | Data not available |
| C-N | Data not available | Data not available |
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| Methanol | Data not available | Data not available |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound can be obtained, this technique can provide precise atomic coordinates, bond lengths, and bond angles.
The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the atoms can be determined. For chiral molecules like this compound, anomalous dispersion techniques can be used to establish the absolute configuration of its stereocenters. While the relative stereochemistry of this compound has been established through its total synthesis, X-ray crystallographic data would provide the ultimate confirmation of its absolute stereochemistry.
Information regarding a single-crystal X-ray diffraction study of this compound is not currently available in the public domain.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral chromophores within a molecule will exhibit a characteristic CD spectrum, which can provide information about the molecule's absolute configuration and conformation in solution.
For this compound, which is a chiral molecule, CD spectroscopy could be used to confirm its enantiomeric purity and to study its conformational dynamics. The experimental CD spectrum could also be compared with a theoretically calculated spectrum to help assign the absolute configuration.
Specific circular dichroism spectral data for this compound has not been found in the reviewed literature.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a validated HPLC method would be crucial for determining its purity. By using a suitable stationary phase and mobile phase, this compound can be separated from any impurities or starting materials from a synthesis. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may not be sufficiently volatile for direct GC analysis, it could potentially be derivatized to increase its volatility. GC-MS would then provide both the retention time and the mass spectrum of the derivatized compound, aiding in its identification and purity assessment.
Hypothetical HPLC Data for this compound
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
|---|
Future Research Directions and Translational Perspectives Preclinical and Methodological Focus
Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of magellaninone, a tetracyclic diquinane Lycopodium alkaloid, has been a significant challenge, prompting the development of numerous innovative strategies. mdpi.com To date, over 20 total syntheses of this compound and its close relatives, magellanine (B1213760) and paniculatine, have been reported, showcasing a variety of approaches to construct its complex 6-5-5-6-fused core. mdpi.comnih.gov
Early enantioselective syntheses by Overman and coworkers utilized a Prins–pinacol rearrangement, requiring 26 steps. mdpi.comacs.org Other foundational work by Paquette's group involved a Michael–Michael addition strategy in a 20-step racemic synthesis. acs.orgacs.org More recent efforts have focused on improving efficiency. For instance, a highly convergent synthesis starting from the inexpensive chiral building block (+)-pulegone was achieved in only 12–14 steps, representing the shortest route to date. acs.orgnih.gov This approach featured a tandem acylation–alkylation and a palladium-catalyzed olefin insertion. acs.orgnih.gov
Future research will likely focus on further refining these methodologies for greater efficiency and sustainability. Key areas for innovation include:
C-H Functionalization: Employing modern C-H functionalization techniques could provide more direct and atom-economical routes to key intermediates, bypassing the need for traditional functional group manipulations. escholarship.org
Flow Chemistry and Automation: Adapting synthetic steps to continuous flow processes could enhance scalability, reproducibility, and safety, making the synthesis more amenable to producing larger quantities for extensive biological evaluation.
Green Chemistry Principles: Future syntheses should aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency, aligning with the principles of sustainable chemistry.
| Synthetic Strategy | Key Features | Reference |
| Prins–Pinacol Rearrangement | Enantioselective; 26 steps | mdpi.comacs.org |
| Michael–Michael Addition | Racemic synthesis; 20 steps | acs.org |
| Tandem Radical Cyclization | Stereoselective construction of tricyclic intermediate | mdpi.com |
| Intramolecular Aldol (B89426) Addition | Stereoselective formation of the tetracyclic core | acs.orgresearchgate.net |
| Convergent Synthesis | Shortest route to date (12-14 steps); uses (+)-pulegone | acs.orgnih.gov |
Exploration of Novel Biological Targets and Pathways in Preclinical Models
This compound belongs to the Lycopodium alkaloid family, several members of which exhibit potent biological activities, including anti-inflammatory and acetylcholinesterase-inhibitory properties. mdpi.comnih.govdoaj.org These activities suggest potential applications in treating neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov However, the specific biological targets and mechanisms of action for this compound itself remain largely unexplored.
Future preclinical research is essential to elucidate its therapeutic potential. This will involve a multi-pronged approach:
Phenotypic Screening: Testing this compound and its synthetic analogs in a variety of cell-based assays representing different disease states (e.g., neuroinflammation, neurodegeneration, cancer) to identify novel biological activities. nih.gov
Target Identification: Once a promising phenotype is observed, advanced chemical biology techniques can be employed to identify the specific protein(s) that this compound interacts with. Methods such as affinity chromatography, proteomics, and thermal shift assays can pinpoint direct binding partners. nih.gov
Pathway Analysis: Following target identification, further studies in cellular and animal models will be necessary to understand how modulating the target's activity with this compound affects downstream signaling pathways and ultimately leads to the observed physiological effect. nih.govmdpi.com
In Vivo Efficacy Studies: Promising findings from in vitro studies must be validated in preclinical animal models of disease. For example, based on the known activity of related alkaloids, this compound could be tested in rodent models of Alzheimer's disease to assess its impact on cognitive function and brain pathology. mdpi.commdpi.com
Chemoinformatic and Computational Approaches in Analog Design and Target Prediction
Computational methods are powerful tools that can accelerate the drug discovery process by guiding synthetic efforts and prioritizing biological testing. mdpi.comnih.gov For this compound, chemoinformatic and computational approaches can be instrumental in designing novel analogs and predicting their biological targets.
Future research in this area should include:
Analog Design and Virtual Screening: The total synthesis of this compound analogs has already been demonstrated. acs.orgresearchgate.net Computational tools can expand upon this by creating large virtual libraries of this compound derivatives. These virtual compounds can then be screened in silico against known protein structures to predict binding affinity and identify promising candidates for synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR): As biological data becomes available for a series of this compound analogs, QSAR models can be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities, enabling the prediction of activity for newly designed analogs and providing insights into the key structural features required for potency.
Target Prediction and Polypharmacology: Chemoinformatic tools can compare the structure of this compound to databases of known bioactive molecules to predict potential biological targets. nih.govresearchgate.net This can help generate hypotheses for the preclinical investigations described in the previous section and can also predict potential off-target effects or opportunities for drug repurposing (polypharmacology). nih.govnih.gov
| Computational Approach | Application for this compound Research | Desired Outcome |
| Molecular Docking | Predicts the binding mode and affinity of this compound analogs to protein targets. | Prioritization of analogs for synthesis; understanding binding interactions. |
| Virtual Screening | Screens large virtual libraries of analogs against specific targets. | Identification of novel, potent, and selective compounds. |
| QSAR Modeling | Correlates chemical structure with biological activity. | Prediction of activity for new analogs; design of more potent compounds. |
| Target Prediction | Compares this compound structure to known drugs to infer targets. | Generation of testable hypotheses for biological targets and mechanisms. |
Interdisciplinary Research Integrating Synthetic Chemistry, Chemical Biology, and Natural Product Discovery
The journey of a natural product from initial discovery to a potential therapeutic lead is inherently interdisciplinary. This compound serves as a prime example where the synergy between different scientific fields is crucial for future progress.
Natural Product Discovery provides the starting point—the isolation of this compound from Lycopodium species and the initial characterization of its unique structure. mdpi.com
Synthetic Chemistry provides the essential tools to produce this compound and, more importantly, its analogs in quantities sufficient for extensive study, something that is often not feasible from natural sources alone. mdpi.comlumblab.org The development of efficient synthetic routes is a critical enabling step. acs.org
Chemical Biology utilizes the compounds provided by synthetic chemists as molecular probes to investigate complex biological systems. lumblab.orguq.edu.au This field is responsible for identifying the molecular targets and elucidating the mechanism of action, thereby linking the chemical structure to a biological outcome. nih.gov
Computational Chemistry and Chemoinformatics act as a bridge, using data from both synthesis and biological testing to build predictive models that guide the design of next-generation molecules with improved properties. mdpi.comchemrxiv.org
Future success in advancing this compound research will depend on fostering strong collaborations between these disciplines. Natural product chemists can continue to explore the Lycopodium genus for new related alkaloids, synthetic chemists can work to create a diverse library of analogs, and chemical biologists can use these compounds in innovative preclinical models, with computational scientists providing guidance and rationalization throughout the process. This integrated approach holds the greatest promise for translating the complex chemistry of this compound into valuable biological knowledge and potential therapeutic applications.
Q & A
Q. What are the key considerations for designing synthetic pathways for Magellaninone?
- Methodological Answer : Synthetic route design requires evaluating reaction feasibility, stereochemical control, and yield optimization. Begin with retrosynthetic analysis to identify key intermediates, prioritizing steps with established protocols for similar diterpenoid frameworks. For example, cyclization steps may require catalytic conditions (e.g., acid-mediated) to preserve structural integrity . Characterize intermediates via -NMR and HPLC-MS to confirm purity and structural fidelity at each stage. Reference prior studies on analogous compounds to avoid redundant experimentation .
Q. How can analytical techniques resolve ambiguities in this compound’s structural elucidation?
- Methodological Answer : Combine spectroscopic methods (e.g., 2D-NMR for stereochemistry, X-ray crystallography for absolute configuration) with computational tools (DFT calculations for energy-minimized conformers). Discrepancies between experimental and predicted -NMR shifts may indicate misassigned functional groups; cross-validate with IR spectroscopy and high-resolution mass spectrometry (HRMS) . Document solvent effects on spectral data to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions between theoretical predictions and experimental bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or incomplete ADME (Absorption, Distribution, Metabolism, Excretion) profiling. For instance, in vitro cytotoxicity may not translate to in vivo efficacy due to poor bioavailability. Mitigate this by:
- Conducting dose-response curves across multiple cell lines.
- Validating targets via siRNA knockdown or CRISPR-Cas9 editing.
- Applying pharmacokinetic modeling to predict tissue distribution .
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up experiments .
Q. What experimental frameworks optimize this compound’s yield in complex matrices (e.g., plant extracts)?
- Methodological Answer : Implement Design of Experiments (DOE) to isolate critical variables (e.g., extraction solvent polarity, temperature). For example:
| Variable | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Dichloromethane | Ethanol (80%) |
| Temperature (°C) | 40 | 60 | 50 |
| Duration (hr) | 6 | 12 | 8 |
| Validate via response surface methodology (RSM) and confirm scalability using pilot-scale bioreactors . |
Q. How can in silico studies guide the identification of this compound’s molecular targets?
- Methodological Answer : Leverage molecular docking (AutoDock Vina, Schrödinger Suite) to screen this compound against proteomic databases. Prioritize targets with high binding affinity (ΔG ≤ -8 kcal/mol) and conserved active-site residues. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines to identify differentially expressed pathways. Use molecular dynamics simulations (>100 ns) to assess binding stability .
Data Contradiction and Validation
Q. What strategies resolve discrepancies in this compound’s reported pharmacological mechanisms?
- Methodological Answer : Systematic meta-analysis of existing literature is critical. For example, conflicting reports on anti-inflammatory activity may stem from assay heterogeneity (e.g., LPS vs. TNF-α induction models). Resolve by:
- Replicating studies under standardized conditions (e.g., ISO guidelines).
- Performing pathway enrichment analysis (KEGG, GO) to identify consensus targets.
- Applying Bayesian statistical models to quantify uncertainty .
Ethical and Reproducibility Considerations
Q. What ethical frameworks apply to this compound’s preclinical testing?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, ensuring sample-size justification and randomization. For human cell lines, obtain IRB approval and disclose donor sources. Publish negative results (e.g., lack of efficacy in specific models) to avoid publication bias .
Tables for Methodological Reference
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Application | Limitations |
|---|---|---|
| 2D-NMR | Stereochemical resolution | Requires high-purity samples |
| HRMS | Molecular formula confirmation | Insufficient for isomers |
| X-ray diffraction | Absolute configuration determination | Requires crystalline material |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Overlooking solvent effects | Document solvent purity and batch numbers |
| Assay variability | Use internal controls (e.g., reference drugs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
